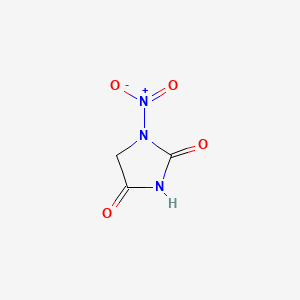![molecular formula C8H7N3O B3350543 4-Methoxypyrido[2,3-d]pyrimidine CAS No. 28732-78-7](/img/structure/B3350543.png)
4-Methoxypyrido[2,3-d]pyrimidine
Descripción general
Descripción
4-Methoxypyrido[2,3-d]pyrimidine is a heterocyclic compound that consists of fused pyridine and pyrimidine rings with a methoxy group at the fourth position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 4-Methoxypyrido[2,3-d]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of 4-amino-5-formylpyrimidines with appropriate reagents. For instance, the reaction of 4-amino-5-formylpyrimidines with methoxy-substituted benzaldehydes under basic conditions can lead to the formation of this compound . Industrial production methods often involve multi-step synthesis starting from readily available precursors, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
4-Methoxypyrido[2,3-d]pyrimidine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include basic or acidic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. Major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs .
Aplicaciones Científicas De Investigación
4-Methoxypyrido[2,3-d]pyrimidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Methoxypyrido[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain protein kinases, which play a crucial role in cell signaling and proliferation . By binding to the active site of these enzymes, it can disrupt their function, leading to the inhibition of cancer cell growth and proliferation . Additionally, it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
4-Methoxypyrido[2,3-d]pyrimidine can be compared with other similar compounds such as:
Pyrido[3,4-d]pyrimidine: This compound has a different arrangement of nitrogen atoms in the fused ring system, leading to variations in biological activity and chemical reactivity.
Pyrido[4,3-d]pyrimidine: Another structural isomer with distinct pharmacological properties and synthetic routes.
Pyrido[3,2-d]pyrimidine: Known for its unique biological activities and applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
Propiedades
IUPAC Name |
4-methoxypyrido[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-12-8-6-3-2-4-9-7(6)10-5-11-8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRIWZWRQAYTQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC2=C1C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344211 | |
| Record name | 4-Methoxypyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28732-78-7 | |
| Record name | 4-Methoxypyrido[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.3.1]nonane](/img/structure/B3350462.png)

![4-(piperazin-1-yl)-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B3350471.png)

![7-Methylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B3350495.png)


![2,3,4,4a,5,6,9,9a-Octahydro-1H-pyrido[2,3-c]azepine](/img/structure/B3350510.png)
![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)

![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)
![3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3350536.png)


